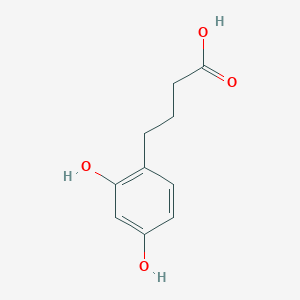

4-(2,4-Dihydroxyphenyl)butanoic acid

Description

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

4-(2,4-dihydroxyphenyl)butanoic acid |

InChI |

InChI=1S/C10H12O4/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |

InChI Key |

BLGVZDUARLDEFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-(2,4-Dihydroxyphenyl)butanoic acid involves several routes. One common method is the hydroxylation of 4-phenylbutyric acid using reagents like potassium permanganate or hydrogen peroxide. The reaction proceeds under mild conditions, yielding the desired compound.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or research settings. The compound’s purity and yield are critical for its applications.

Chemical Reactions Analysis

Reactivity: 4-(2,4-Dihydroxyphenyl)butanoic acid can undergo various chemical reactions:

Oxidation: It can be oxidized to form quinones or other derivatives.

Reduction: Reduction reactions yield dihydroxyphenylbutanoic acids or related compounds.

Substitution: Substituent groups can be introduced on the phenyl ring.

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.

Substitution: Acid chlorides, anhydrides, or other electrophiles.

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to quinones, while reduction produces dihydroxyphenylbutanoic acids.

Scientific Research Applications

4-(2,4-Dihydroxyphenyl)butanoic acid finds applications in various fields:

Chemistry: Used as a building block for more complex molecules.

Biology: Investigated for its potential biological activities.

Medicine: Studied for its therapeutic effects.

Industry: Employed in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate specific details.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence solubility, acidity, and reactivity:

- 4-(2-Methoxyphenyl)butanoic acid (C₁₁H₁₄O₃, MW 194.23, ): The 2-methoxy group reduces polarity compared to hydroxyl groups, increasing lipophilicity. This may favor membrane permeability but limit solubility in aqueous environments.

- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid (C₁₁H₁₀Cl₂NO₃, MW 275.11, ): The electron-withdrawing chlorine atoms and carbamoyl group increase electrophilicity, making it reactive in condensation reactions and antibacterial applications.

Structural Conformation and Reactivity

- 4-(3-Methoxyphenoxy)butanoic acid (C₁₁H₁₄O₄, ): The methoxyphenoxy group induces a carboxyl group torsion angle of 174.73°, slightly twisted compared to chloro-substituted analogs (161.6°–170.1°). This conformational flexibility may influence binding to biological targets.

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What are the recommended synthetic routes for 4-(2,4-Dihydroxyphenyl)butanoic acid, and what are the critical parameters for optimizing yield?

- Methodological Answer : A common approach involves Claisen condensation or phenolic coupling reactions , where a β-keto acid intermediate is formed and subsequently reduced. Critical parameters include:

- Protection of hydroxyl groups : Use acetyl or tert-butyldimethylsilyl (TBS) protecting groups to prevent unwanted side reactions during synthesis .

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic aromatic substitution for phenyl group attachment.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

Example Protocol :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| 1. Protection | Ac₂O, pyridine, 0°C | Ensure anhydrous conditions |

| 2. Condensation | Ethyl acetoacetate, BF₃·Et₂O, 70°C | Monitor pH to avoid over-acidification |

| 3. Deprotection | NaOH/MeOH, reflux | Use inert atmosphere to prevent oxidation |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of 4-(2,4-Dihydroxyphenyl)butanoic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals peaks at δ 6.2–6.8 ppm (aromatic protons) and δ 2.4–2.8 ppm (butanoic acid chain). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .

- HPLC-PDA : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient elution) to assess purity (>98%) and detect hydroxylation byproducts.

- Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ ion) for molecular weight confirmation.

Q. What are the key stability considerations for storing 4-(2,4-Dihydroxyphenyl)butanoic acid in laboratory settings?

- Methodological Answer :

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group.

- Short-term vs. Long-term : For >6 months, store under argon at -20°C.

Advanced Research Questions

Q. How does the positioning of hydroxyl groups on the phenyl ring influence the compound's reactivity and biological activity?

- Methodological Answer :

- Reactivity : The 2,4-dihydroxy configuration enhances chelating ability with metal ions (e.g., Fe³⁺), facilitating redox activity. Ortho-hydroxyl groups increase acidity (pKa ~8.5), affecting solubility in biological buffers .

- Biological Activity : Compared to mono-hydroxyl analogs, the 2,4-dihydroxy motif improves antioxidant capacity (via radical scavenging assays) and enzyme inhibition (e.g., tyrosinase IC₅₀ < 10 µM) due to hydrogen-bonding interactions .

Q. What in vitro and in vivo models are appropriate for investigating the biological mechanisms of 4-(2,4-Dihydroxyphenyl)butanoic acid?

- Methodological Answer :

- In Vitro :

- Cell Culture : Use HepG2 cells for hepatotoxicity studies or RAW 264.7 macrophages for anti-inflammatory assays (measure TNF-α/IL-6 via ELISA).

- Enzyme Assays : Test inhibition of COX-2 or LOX enzymes using fluorometric substrates .

- In Vivo :

- Rodent Models : Administer 50–100 mg/kg/day orally to assess pharmacokinetics (Cₘₐₓ, t₁/₂) and efficacy in diabetes (blood glucose monitoring) or oxidative stress models (MDA levels in liver tissue) .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar butanoic acid derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-fluoro vs. 2,4-dihydroxy groups) using standardized assays (e.g., MIC for antimicrobial activity) .

- Meta-Analysis : Pool data from PubChem and EPA DSSTox entries to identify trends (e.g., logP vs. IC₅₀ correlations) .

- Control Experiments : Validate assay conditions (e.g., pH, solvent) to rule out artifacts. For example, DMSO concentration >1% may falsely inhibit enzyme activity .

Data Contradiction Analysis

Example Issue : Discrepancies in reported antioxidant activity (e.g., DPPH IC₅₀ values ranging from 5–50 µM).

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.